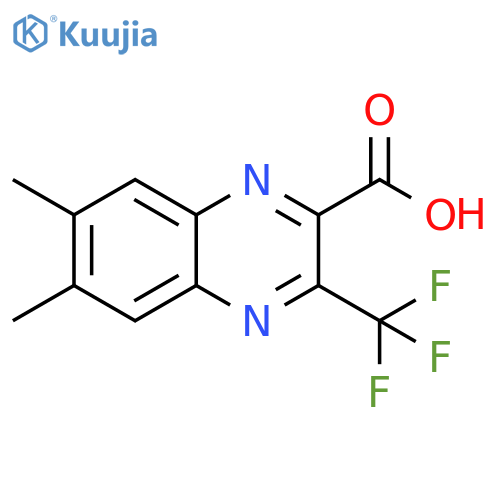

Cas no 2197053-17-9 (6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid)

2197053-17-9 structure

商品名:6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid

CAS番号:2197053-17-9

MF:C12H9F3N2O2

メガワット:270.207273244858

MDL:MFCD30725955

CID:5213378

6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid

- 2-Quinoxalinecarboxylic acid, 6,7-dimethyl-3-(trifluoromethyl)-

-

- MDL: MFCD30725955

- インチ: 1S/C12H9F3N2O2/c1-5-3-7-8(4-6(5)2)17-10(12(13,14)15)9(16-7)11(18)19/h3-4H,1-2H3,(H,18,19)

- InChIKey: ZVNRDKVHZNOZTB-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=CC(C)=C(C)C=2)N=C(C(F)(F)F)C=1C(O)=O

6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB475266-1g |

6,7-Dimethyl-3-trifluoromethyl-quinoxaline-2-carboxylic acid; . |

2197053-17-9 | 1g |

€651.60 | 2025-02-13 | ||

| abcr | AB475266-5g |

6,7-Dimethyl-3-trifluoromethyl-quinoxaline-2-carboxylic acid; . |

2197053-17-9 | 5g |

€1846.50 | 2025-02-13 | ||

| abcr | AB475266-1 g |

6,7-Dimethyl-3-trifluoromethyl-quinoxaline-2-carboxylic acid; . |

2197053-17-9 | 1g |

€651.60 | 2023-07-18 | ||

| abcr | AB475266-5 g |

6,7-Dimethyl-3-trifluoromethyl-quinoxaline-2-carboxylic acid; . |

2197053-17-9 | 5g |

€1,846.50 | 2023-07-18 |

6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

2197053-17-9 (6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid) 関連製品

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2197053-17-9)6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):386.0/1094.0